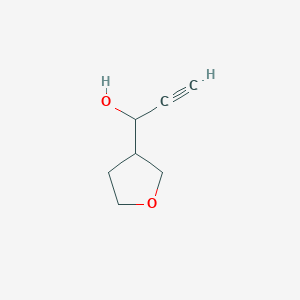
3-Furanmethanol, |A-ethynyltetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethynyltetrahydrofuran-3-ol is a heterocyclic organic compound with the molecular formula C6H8O2 It is characterized by a tetrahydrofuran ring with an ethynyl group and a hydroxyl group attached to the same carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethynyltetrahydrofuran-3-ol typically involves the reaction of 3-oxotetrahydrofuran with ethynylmagnesium bromide. The reaction is carried out in tetrahydrofuran as a solvent at low temperatures (0°C) to ensure the stability of the intermediate products . The reaction proceeds as follows:
- Dissolve 3-oxotetrahydrofuran in tetrahydrofuran.
- Add a solution of ethynylmagnesium bromide in tetrahydrofuran to the mixture, maintaining the temperature at 0°C.
- Allow the reaction to proceed, then gradually warm the mixture to room temperature.
- Isolate the product by standard purification techniques such as distillation or chromatography.
Industrial Production Methods
While specific industrial production methods for 3-ethynyltetrahydrofuran-3-ol are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethynyltetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ethynyl group can be reduced to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the ethynyl group.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of 3-ethynyltetrahydrofuran-3-one.
Reduction: Formation of 3-ethyltetrahydrofuran-3-ol.
Substitution: Formation of various substituted tetrahydrofuran derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-Ethynyltetrahydrofuran-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-ethynyltetrahydrofuran-3-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ethynyl group can participate in covalent bonding with target molecules, while the hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Ethynyloxolan-3-ol
- 3-Ethynyltetrahydrofuran
- 3-Ethynyltetrahydro-2-furanol
Uniqueness
3-Ethynyltetrahydrofuran-3-ol is unique due to the presence of both an ethynyl group and a hydroxyl group on the same carbon atom within a tetrahydrofuran ring. This structural feature imparts distinct reactivity and potential for diverse chemical transformations compared to its analogs .
Propiedades
Fórmula molecular |
C7H10O2 |
|---|---|
Peso molecular |
126.15 g/mol |
Nombre IUPAC |
1-(oxolan-3-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C7H10O2/c1-2-7(8)6-3-4-9-5-6/h1,6-8H,3-5H2 |
Clave InChI |
UHYXREAPSTVXLZ-UHFFFAOYSA-N |
SMILES canónico |
C#CC(C1CCOC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methoxyiminoethanethioamide](/img/structure/B12340185.png)
![N-[(E)-(4-phenoxyphenyl)methylideneamino]thiadiazole-4-carboxamide](/img/structure/B12340194.png)
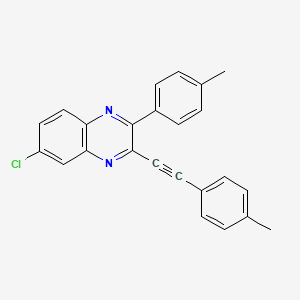
![3a,4,5,6,7,8-hexahydro-2H-pyrazolo[3,4-d]azepin-3-one](/img/structure/B12340210.png)
![N-tert-butyl-N-[2-(hydroxymethyl)butyl]carbamate](/img/structure/B12340215.png)
![tert-butyl N-[2-[(E)-[5-hydroxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]carbamate](/img/structure/B12340217.png)
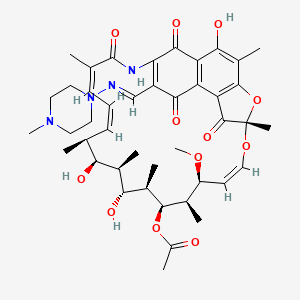

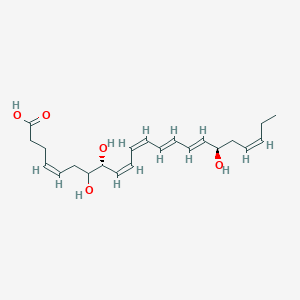
![3-chloro-N-hydroxy-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,3'-bipyridine]-2'-carboximidamide](/img/structure/B12340233.png)
![(2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}-3-(dimethylamino)prop-2-enenitrile](/img/structure/B12340237.png)
![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-Butanesulfonamide](/img/structure/B12340239.png)
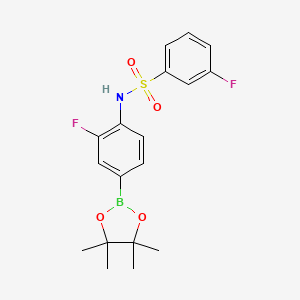
![[(3Z,10R,13S,17R)-3-acetyloxyimino-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12340260.png)
